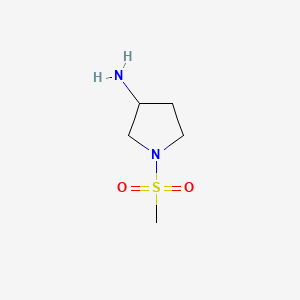

2-Amino-2-cyclopropylpropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-cyclopropylpropanoic acid hydrochloride, also known as 2-cyclopropylalanine hydrochloride, is a chemical compound with the CAS Number: 88807-89-0 . It has a molecular weight of 165.62 and its IUPAC name is 2-cyclopropylalanine hydrochloride . The compound is typically stored at room temperature and is available in powder form .

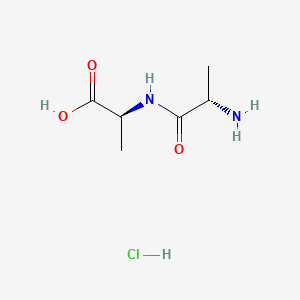

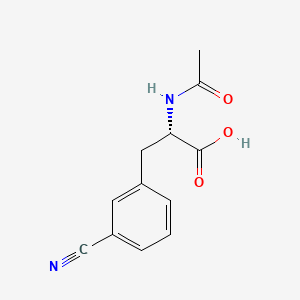

Molecular Structure Analysis

The InChI code for 2-Amino-2-cyclopropylpropanoic acid hydrochloride is 1S/C6H11NO2.ClH/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Amino-2-cyclopropylpropanoic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 165.62 .Aplicaciones Científicas De Investigación

Characterization and Biological Activities

Toxicity and Antimicrobial Activity : A study characterized the nonprotein amino acids isolated from the mushroom Amanita cokeri, including a cyclopropyl amino acid, which showed toxicity to certain fungi, arthropods, and bacteria. The toxicity to bacteria was reversible with the addition of isoleucine to the medium, highlighting a potential application in studying bacterial resistance mechanisms (Drehmel & Chilton, 2002).

Synthetic Methodologies and Chemical Properties

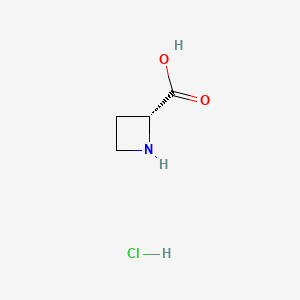

Asymmetric Syntheses of β-Hydroxy-α-Amino Acids : Research into the asymmetric synthesis of β-hydroxy-α-amino acids via α-hydroxy-β-amino esters demonstrates the potential for creating enantiopure amino acids, which are valuable in medicinal chemistry and drug synthesis (Davies et al., 2013).

Biocatalytic Asymmetric Synthesis : A study introduced a biocatalytic approach for the asymmetric synthesis of vinyl-ACCA, a key intermediate in the development of hepatitis C virus (HCV) protease inhibitors. This showcases the utility of cyclopropyl amino acids and their derivatives in drug synthesis and highlights the role of microbial biocatalysts in achieving high enantioselectivity (Zhu et al., 2018).

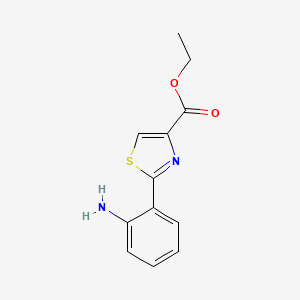

Applications in Drug Development and Molecular Machines

NMDA Receptor Antagonists : Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid were synthesized and evaluated as competitive antagonists for the NMDA receptor, indicating their potential application in designing drugs to modulate this receptor, which is implicated in various neurological conditions (Dappen et al., 2010).

Control of Molecular Machines : Research into the kinetics of aminolysis of certain anhydrides to produce 2-cyano-2-phenylpropanoic acid demonstrated the potential to control the release rate of a chemical fuel for molecular machines. This finding has implications for the design of operationally autonomous molecular machines (Biagini et al., 2020).

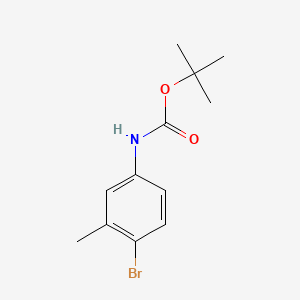

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-amino-2-cyclopropylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTPHSLKVQNBGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-cyclopropylpropanoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.